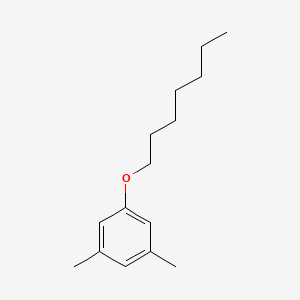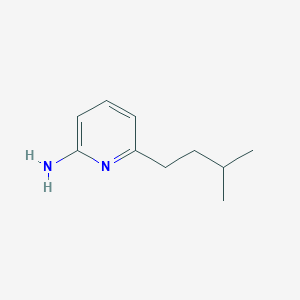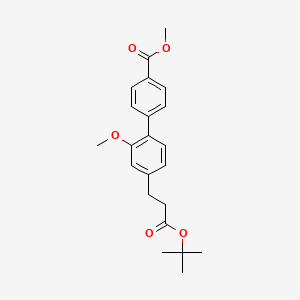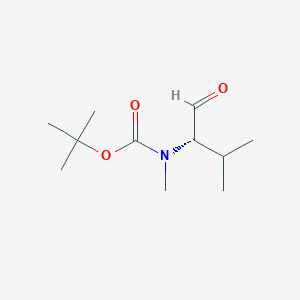
Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-
描述
Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)-: is an organic compound that belongs to the class of aldehydes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then subjected to further reactions to introduce the aldehyde functionality.
Industrial Production Methods: Industrial production of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
Chemistry: Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of peptides and other biologically active compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of Boc-protected amino groups on the activity and stability of peptides and proteins. It is also used in the development of new pharmaceuticals and therapeutic agents.
Industry: In the industrial sector, Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is used in the production of specialty chemicals and materials. Its applications include the synthesis of advanced polymers and coatings.
作用机制
The mechanism of action of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- involves its ability to act as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine.
Molecular Targets and Pathways: The primary molecular target of Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is the amino group of peptides and proteins. The Boc group interacts with the amine, forming a stable carbamate linkage that protects the amine from nucleophilic attack.
相似化合物的比较
- (2S)-2-[(tert-Butoxycarbonyl)amino]methylbutanoic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness: Carbamic acid, (1-formyl-2-methylpropyl)methyl-, 1,1-dimethylethyl ester, (S)- is unique due to its specific structure, which includes both an aldehyde group and a Boc-protected amine. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for the selective protection and subsequent deprotection of amines during multi-step synthetic processes.
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
tert-butyl N-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m1/s1 |
InChI 键 |
WZZUQWBUVSVLRT-SECBINFHSA-N |
手性 SMILES |
CC(C)[C@@H](C=O)N(C)C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)C(C=O)N(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
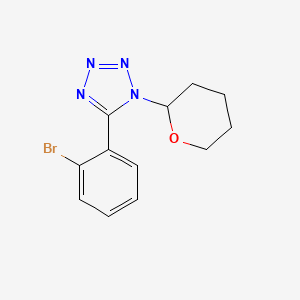
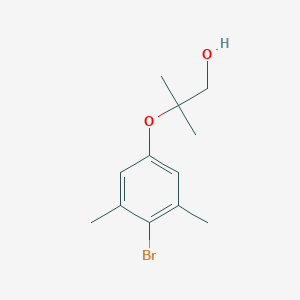
![3-Methyl-alpha-(2-phenylpropyl)imidazo[2,1-b]thiazole-5-methanol](/img/structure/B8388880.png)
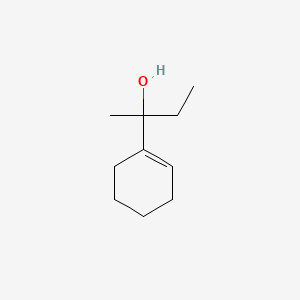
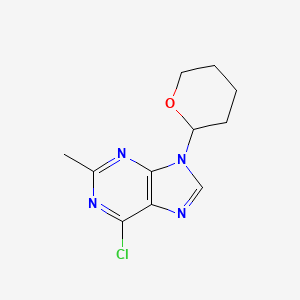
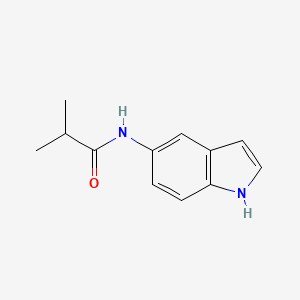
![2-Hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8388912.png)
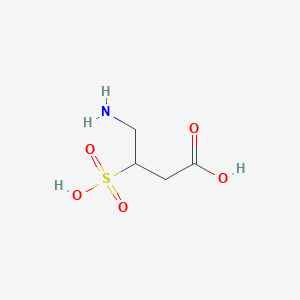
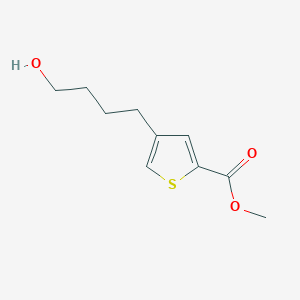
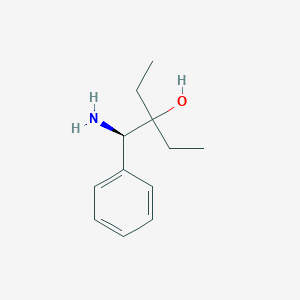
![Methyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8388929.png)
